molecular formula C13H15N7O3S2 B6546394 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-91-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B6546394
CAS No.: 897453-91-7
M. Wt: 381.4 g/mol
InChI Key: NOUIHBRSUWDJQB-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H15N7O3S2 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.06777971 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound that incorporates the thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms which is crucial for its biological activity.
  • Purine Derivative : The presence of a purine-like structure enhances its interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has been noted for its potential to act against resistant strains due to its unique structural features.

Anticancer Properties

Thiadiazole derivatives have been linked to anticancer activities through various mechanisms:

  • Inhibition of DNA/RNA Synthesis : Compounds like those derived from 1,3,4-thiadiazoles have shown the ability to inhibit nucleic acid synthesis in cancer cells .
  • Targeting Kinases : The heteroatoms within the thiadiazole ring can interact with key kinases involved in tumorigenesis .

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory properties associated with thiadiazole compounds. The mechanism often involves the modulation of inflammatory mediators and pathways .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase and phosphodiesterases which are crucial in various physiological processes.
  • Receptor Modulation : The compound may act as an antagonist at adenosine receptors which play a role in cancer progression and inflammation .

Case Studies

A series of studies have evaluated the efficacy of thiadiazole derivatives in vitro and in vivo:

StudyFocusFindings
Dogan et al. (2018)Antimicrobial ActivityShowed significant inhibition against S. aureus with MIC values indicating potential for new antibacterial agents .
Loiseau et al. (1990)Antitumor ActivityReported that thiadiazole compounds inhibited DNA synthesis in cancer cell lines .
MDPI Study (2024)Functionalization EffectsDemonstrated improved activity against C. albicans with specific substitutions on the thiadiazole ring .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O3S2/c1-6-16-17-11(25-6)14-7(21)5-24-12-15-8-9(18(12)2)19(3)13(23)20(4)10(8)22/h5H2,1-4H3,(H,14,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUIHBRSUWDJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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